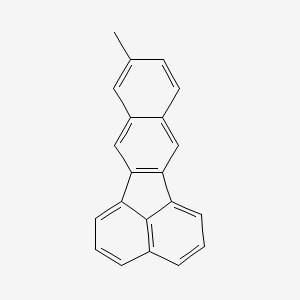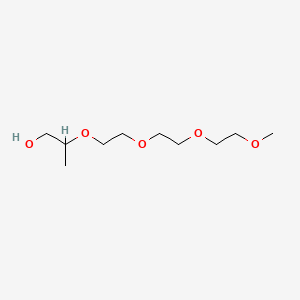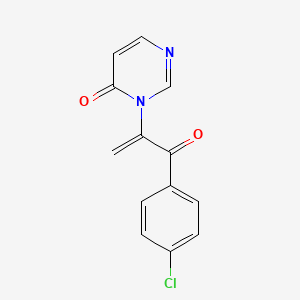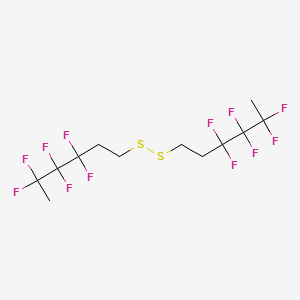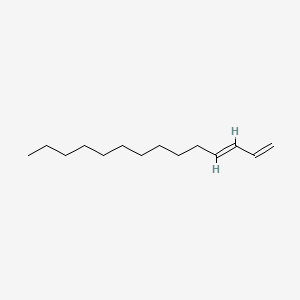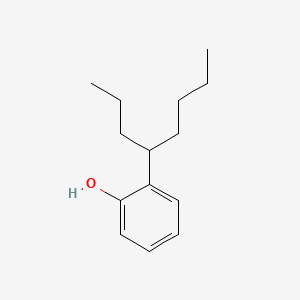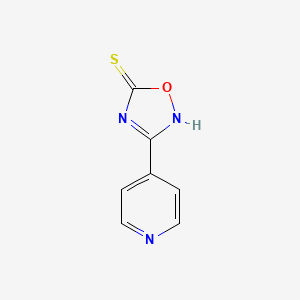![molecular formula C12H16N2O6S B12649667 3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 24599-14-2](/img/structure/B12649667.png)
3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 85422, also known as Chloroparaffin, is a chemical compound with the molecular formula C12H16N2O6S and a molecular weight of 316.328 g/mol . It is primarily used in industrial applications due to its unique properties, such as its high boiling point and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 85422 involves the chlorination of paraffin hydrocarbons. The reaction is typically carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures. The chlorination process can be controlled to achieve the desired degree of chlorination, which affects the properties of the final product .
Industrial Production Methods
In industrial settings, NSC 85422 is produced through a continuous chlorination process. This method involves the use of large reactors where paraffin hydrocarbons are continuously fed and chlorinated. The reaction conditions, such as temperature and chlorine concentration, are carefully monitored to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
NSC 85422 undergoes several types of chemical reactions, including:
Oxidation: NSC 85422 can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Chlorine atoms in NSC 85422 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various chlorinated alcohols and acids, while reduction can yield chlorinated hydrocarbons with fewer chlorine atoms .
Applications De Recherche Scientifique
NSC 85422 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of NSC 85422 involves its interaction with cellular components. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, in neural stem cells, NSC 85422 can enhance proliferation and differentiation by interacting with specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroparaffin 40G: A medium-chain chlorinated paraffin with similar properties.
Cereclor 56L: A short-chain chlorinated paraffin with a lower degree of chlorination.
Chlorowax 500C: Another short-chain chlorinated paraffin with high chlorine content.
Uniqueness
NSC 85422 is unique due to its specific molecular structure and degree of chlorination, which confer distinct physical and chemical properties. Its high boiling point and stability make it particularly useful in industrial applications where other chlorinated paraffins may not perform as well .
Propriétés
Numéro CAS |
24599-14-2 |
|---|---|
Formule moléculaire |
C12H16N2O6S |
Poids moléculaire |
316.33 g/mol |
Nom IUPAC |
3-(carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c1-8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-13-7-11(15)16/h2-5,10,13-14H,6-7H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
PLKJHPHPDQHWRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


